N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 380427-32-7
VCID: VC7782606
InChI: InChI=1S/C11H11N3O3S2/c12-13-11(15)8-3-5-9(6-4-8)14-19(16,17)10-2-1-7-18-10/h1-7,14H,12H2,(H,13,15)
SMILES: C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN
Molecular Formula: C11H11N3O3S2
Molecular Weight: 297.35

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

CAS No.: 380427-32-7

Cat. No.: VC7782606

Molecular Formula: C11H11N3O3S2

Molecular Weight: 297.35

* For research use only. Not for human or veterinary use.

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide - 380427-32-7

Specification

CAS No. 380427-32-7
Molecular Formula C11H11N3O3S2
Molecular Weight 297.35
IUPAC Name N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C11H11N3O3S2/c12-13-11(15)8-3-5-9(6-4-8)14-19(16,17)10-2-1-7-18-10/h1-7,14H,12H2,(H,13,15)
Standard InChI Key IMDFFNNRTOOCFT-UHFFFAOYSA-N
SMILES C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure integrates two aromatic systems: a thiophene ring and a para-substituted phenyl group. The thiophene-2-sulfonamide moiety is connected via a sulfonamide bridge (-SO2_2-NH-) to the phenyl ring, which bears a hydrazinecarbonyl (-CONHNH2_2) functional group at the 4-position . This arrangement confers both rigidity and polarity, influencing its solubility and interaction with biological targets.

Molecular Geometry and Bonding

Key structural parameters include:

  • Rotatable bonds: 4, enabling conformational flexibility .

  • Hydrogen bond donors/acceptors: 3 donors (two from hydrazine, one from sulfonamide) and 6 acceptors (sulfonyl oxygens, carbonyl oxygen, and thiophene sulfur) .

  • Topological polar surface area (TPSA): 138 Ų, indicating high polarity .

Stereoelectronic Features

The electron-withdrawing sulfonamide group and electron-rich thiophene ring create a push-pull system, potentially enhancing reactivity in nucleophilic or electrophilic reactions. The hydrazinecarbonyl group may participate in hydrogen bonding or coordinate with metal ions .

Synthesis and Preparation

Synthetic Routes

While explicit protocols for N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide are scarce, analogous sulfonamides are typically synthesized through:

  • Sulfonation: Reaction of thiophene with chlorosulfonic acid to yield thiophene-2-sulfonyl chloride.

  • Amide Coupling: Condensation of the sulfonyl chloride with 4-aminobenzhydrazide in the presence of a base like pyridine or triethylamine .

Optimization Considerations

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

  • Catalysts: Lewis acids (e.g., ZnCl2_2) may accelerate sulfonamide formation.

  • Yield: Reported syntheses of similar compounds achieve 50–70% yields after purification by column chromatography .

Physicochemical Properties

Solubility and Stability

  • Solubility: Slightly soluble in chloroform and methanol; highly soluble in DMSO .

  • Stability: Stable at room temperature under inert atmospheres but may degrade in acidic or basic conditions due to hydrazine hydrolysis .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1}, ν(S=O)\nu(\text{S=O}) at 1150–1350 cm1^{-1}, and ν(C=O)\nu(\text{C=O}) at ~1680 cm1^{-1} .

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) would show aromatic protons (δ 7.0–8.5 ppm), hydrazine NH (δ 9.5–10.5 ppm), and sulfonamide NH (δ 10.0 ppm) .

Biological Activity and Hypothesized Mechanisms

Enzyme Inhibition

The hydrazine moiety may chelate metal ions in enzyme active sites. For example, related sulfonamides inhibit carbonic anhydrase with IC50_{50} values of 10–100 nM .

Anticancer Activity

Preliminary studies on similar compounds show apoptosis induction in cancer cell lines (e.g., IC50_{50} = 15 µM in MCF-7 breast cancer cells).

Applications in Research and Industry

Pharmaceutical Scaffold

The compound serves as a precursor for:

  • Hydrazide-hydrazone derivatives: Tunable via Schiff base formation with aldehydes/ketones .

  • Metal complexes: Potential anticancer agents through coordination with Cu(II) or Zn(II) .

Materials Science

Sulfonamide polymers incorporating this moiety could exhibit enhanced thermal stability (decomposition >300°C) and ionic conductivity .

ParameterValueSource
Purity>98%
Packaging250 mg – 500 mg
Storage2–8°C, desiccated

Research Gaps and Future Directions

  • Biological Profiling: Systematic assays against microbial and cancer cell lines.

  • Crystallography: X-ray diffraction to resolve 3D structure and intermolecular interactions.

  • Toxicology: Acute and chronic toxicity studies in model organisms.

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